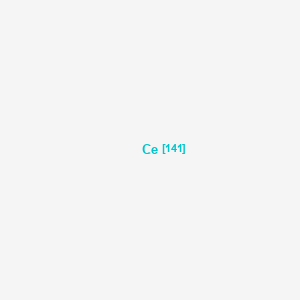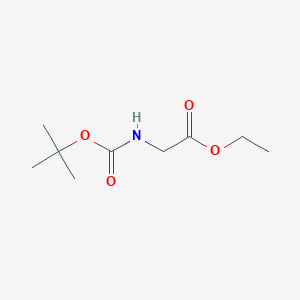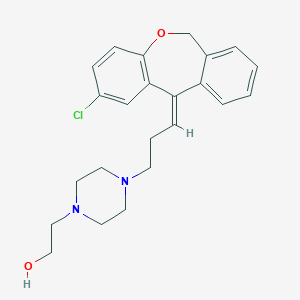
Pinoxepin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pinoxepin is a chemical compound that belongs to the class of dibenzoxepin derivatives. It was first synthesized in 1967 by the pharmaceutical company Pfizer and was initially developed as an antidepressant. However, due to its limited efficacy and adverse effects, the development of pinoxepin as an antidepressant was discontinued. Since then, pinoxepin has been studied for its potential use in various scientific research applications.
作用機序
The exact mechanism of action of pinoxepin is not fully understood. However, studies have shown that pinoxepin acts as a histamine H1 receptor antagonist. Histamine is a chemical messenger that plays a role in various physiological processes, including inflammation and immune response. By blocking the histamine H1 receptor, pinoxepin may reduce inflammation and modulate the immune response.
生化学的および生理学的効果
Pinoxepin has been shown to have various biochemical and physiological effects. Studies have shown that pinoxepin inhibits the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine, a neurotransmitter that plays a role in various physiological processes, including cognition and muscle contraction. Pinoxepin has also been shown to increase the levels of certain neurotransmitters, such as dopamine and norepinephrine, which play a role in mood regulation and cognitive function.
実験室実験の利点と制限
One of the advantages of pinoxepin for lab experiments is its ability to induce apoptosis in cancer cells. This makes it a promising compound for the development of anti-cancer drugs. Another advantage is its ability to inhibit the formation of beta-amyloid plaques, which makes it a potential candidate for the treatment of Alzheimer's disease. However, one of the limitations of pinoxepin is its limited solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the study of pinoxepin. One direction is the development of pinoxepin derivatives with improved efficacy and reduced adverse effects. Another direction is the study of the potential use of pinoxepin in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, the study of the mechanism of action of pinoxepin may lead to the discovery of new targets for drug development.
合成法
Pinoxepin can be synthesized through a multi-step process starting from 2-naphthol. The first step involves the conversion of 2-naphthol to 2-naphthylamine through a diazotization reaction. The resulting 2-naphthylamine is then reacted with 4,4'-dichlorodiphenylmethane to form the intermediate compound, 2-(4-chlorophenyl)-10H-dibenz[b,f]oxepin. The final step involves the reduction of the intermediate compound to pinoxepin using a reducing agent such as lithium aluminum hydride.
科学的研究の応用
Pinoxepin has been studied for its potential use in various scientific research applications. One of the most promising applications of pinoxepin is in the field of cancer research. Studies have shown that pinoxepin exhibits anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. Pinoxepin has also been studied for its potential use in the treatment of Alzheimer's disease. Studies have shown that pinoxepin inhibits the formation of beta-amyloid plaques, which are believed to play a role in the development of Alzheimer's disease.
特性
CAS番号 |
14008-66-3 |
|---|---|
製品名 |
Pinoxepin |
分子式 |
C23H27ClN2O2 |
分子量 |
398.9 g/mol |
IUPAC名 |
2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzoxepin-11-ylidene)propyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C23H27ClN2O2/c24-19-7-8-23-22(16-19)21(20-5-2-1-4-18(20)17-28-23)6-3-9-25-10-12-26(13-11-25)14-15-27/h1-2,4-8,16,27H,3,9-15,17H2/b21-6- |
InChIキー |
RAAHIUIRJUOMAU-MPUCSWFWSA-N |
異性体SMILES |
C1CN(CCN1CC/C=C\2/C3=CC=CC=C3COC4=C2C=C(C=C4)Cl)CCO |
SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3COC4=C2C=C(C=C4)Cl)CCO |
正規SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3COC4=C2C=C(C=C4)Cl)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



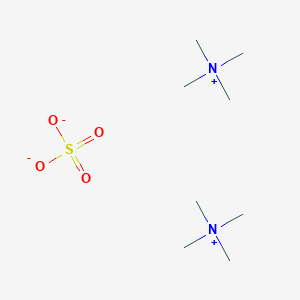
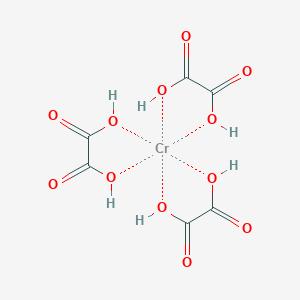
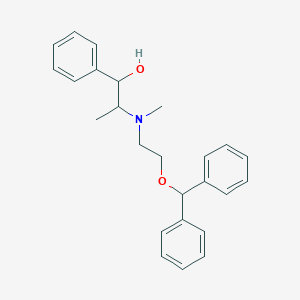
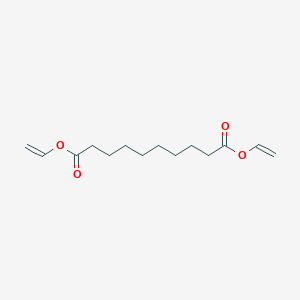
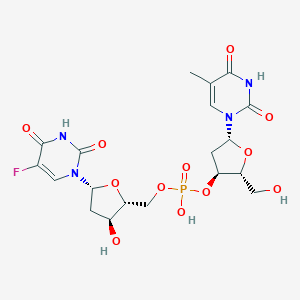
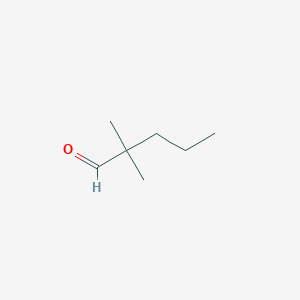
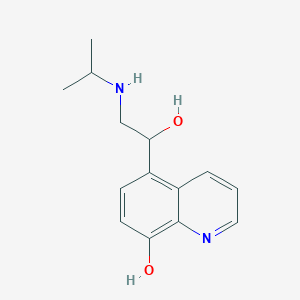
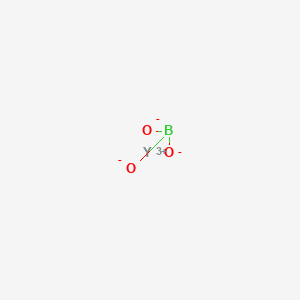



![Spiro[3.4]octan-5-one](/img/structure/B85115.png)
